molecular formula C16H31N3O2 B13504501 rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans

rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans

Cat. No.: B13504501
M. Wt: 297.44 g/mol
InChI Key: MPWQQCLPVGGFBY-UONOGXRCSA-N
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Description

rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring attached to a cyclohexyl group, which is further linked to a carbamate moiety. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of two enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of the cyclohexyl intermediate, which can be achieved through various methods such as hydrogenation of aromatic compounds or cyclization reactions.

    Introduction of the Piperazine Ring: The cyclohexyl intermediate is then reacted with piperazine under controlled conditions to introduce the piperazine ring. This step often requires the use of catalysts and specific solvents to ensure high yield and purity.

    Carbamate Formation: The final step involves the formation of the carbamate group. This is typically achieved by reacting the piperazine-cyclohexyl intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of appropriate solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The carbamate group can also participate in covalent bonding with target molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • rac-tert-butyl N-{[(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate}
  • rac-tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate
  • tert-butyl carbamate

Uniqueness

rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may lack the piperazine moiety or have different substituents.

Properties

Molecular Formula

C16H31N3O2

Molecular Weight

297.44 g/mol

IUPAC Name

tert-butyl N-[[(1S,2R)-2-piperazin-1-ylcyclohexyl]methyl]carbamate

InChI

InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)18-12-13-6-4-5-7-14(13)19-10-8-17-9-11-19/h13-14,17H,4-12H2,1-3H3,(H,18,20)/t13-,14+/m0/s1

InChI Key

MPWQQCLPVGGFBY-UONOGXRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCCC[C@H]1N2CCNCC2

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCC1N2CCNCC2

Origin of Product

United States

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